An In-depth Technical Guide to Ethyl 3-(ethoxycarbonylmethylamino)propionate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Ethyl 3-(ethoxycarbonylmethylamino)propionate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(ethoxycarbonylmethylamino)propionate is a niche secondary amino diester with a molecular structure poised for applications in synthetic chemistry and drug development. As a derivative of both glycine and β-alanine, it serves as a versatile building block for the synthesis of more complex molecules, including peptide mimics and heterocyclic compounds. This technical guide provides a comprehensive overview of its molecular structure, plausible synthetic routes, predicted chemical and physical properties, and prospective applications. The content herein is synthesized from established chemical principles and data from analogous compounds, offering a scientifically grounded resource for researchers exploring the potential of this and similar molecules.
Molecular Structure and Physicochemical Properties
Ethyl 3-(ethoxycarbonylmethylamino)propionate, with the molecular formula C9H17NO4, features a central secondary amine linking an ethoxycarbonylmethyl group and an ethyl propionate moiety. This structure integrates the functionalities of an amino acid ester and a β-amino ester, bestowing upon it a unique combination of reactivity and structural flexibility.
Structural Analysis
The molecule's core is a secondary amine, which acts as a nucleophilic center and is capable of hydrogen bonding. This amine is flanked by two ester groups, which are susceptible to hydrolysis and can serve as handles for further chemical modifications. The presence of two carbonyl groups and a secondary amine allows for the potential formation of various derivatives through reactions at these sites.
Table 1: Predicted Physicochemical Properties of Ethyl 3-(ethoxycarbonylmethylamino)propionate and a Structurally Related Analog
| Property | Ethyl 3-(ethoxycarbonylmethylamino)propionate (Predicted) | Diethyl 3,3'-iminodipropionate (CAS 3518-88-5)[1][2] |
| Molecular Formula | C9H17NO4 | C10H19NO4[2][3] |
| Molecular Weight | 203.23 g/mol | 217.26 g/mol [2][3] |
| Boiling Point | Estimated: ~145-155 °C at 12 mmHg | 139 °C at 12 mmHg[1] |
| Melting Point | Estimated: < 25 °C (likely a liquid) | 6 °C[1] |
| Density | Estimated: ~1.05 g/cm³ | Not available |
| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Limited solubility in water. | Not available |
Molecular Visualization
The 2D structure of Ethyl 3-(ethoxycarbonylmethylamino)propionate highlights the key functional groups and their connectivity.
Caption: 2D structure of Ethyl 3-(ethoxycarbonylmethylamino)propionate.
Synthesis and Reaction Mechanisms
The most plausible and efficient synthetic route to Ethyl 3-(ethoxycarbonylmethylamino)propionate is via a Michael addition reaction. This approach offers high atom economy and generally proceeds under mild conditions.
Proposed Synthesis: Michael Addition
The synthesis involves the conjugate addition of ethyl glycinate to ethyl acrylate. The lone pair of electrons on the nitrogen atom of ethyl glycinate acts as the nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester, ethyl acrylate. This reaction is typically base-catalyzed, though it can also proceed thermally or under microwave irradiation to reduce reaction times.[1][4][5]
Caption: Proposed synthesis of Ethyl 3-(ethoxycarbonylmethylamino)propionate.
Experimental Protocol: A General Procedure for Michael Addition
The following is a generalized, step-by-step protocol based on similar reported syntheses.[5][6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl glycinate (1.0 equivalent).
-
Solvent and Catalyst: Dissolve the ethyl glycinate in a suitable solvent such as ethanol or methanol. Add a catalytic amount of a non-nucleophilic base, for example, triethylamine (0.1 equivalents).
-
Addition of Acrylate: Slowly add ethyl acrylate (1.0-1.2 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature or heat to reflux for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). For microwave-assisted synthesis, the reaction mixture can be heated in a sealed vessel at a controlled temperature (e.g., 80-120 °C) for a shorter duration (e.g., 10-60 minutes).[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure Ethyl 3-(ethoxycarbonylmethylamino)propionate.
Chemical Reactivity and Potential Transformations
The reactivity of Ethyl 3-(ethoxycarbonylmethylamino)propionate is dictated by its secondary amine and two ethyl ester functional groups.
Reactions at the Nitrogen Center
-
N-Alkylation: The secondary amine can be further alkylated using alkyl halides to yield tertiary amines.[7]
-
N-Acylation: Reaction with acyl chlorides or anhydrides will produce the corresponding N-acyl derivative.
-
N-Arylation: The nitrogen can be arylated through reactions like the Buchwald-Hartwig amination.
Reactions of the Ester Groups
-
Hydrolysis: The ethyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.[3][8] Basic hydrolysis (saponification) is generally preferred as it is irreversible.[3]
-
Amidation: Treatment with ammonia or primary/secondary amines can convert the esters into amides.[9][10] This reaction often requires elevated temperatures.
-
Transesterification: In the presence of an alcohol and a catalyst, the ethyl groups of the esters can be exchanged with other alkyl groups.
-
Reduction: The esters can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH4).
Predicted Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data for Ethyl 3-(ethoxycarbonylmethylamino)propionate
| Spectroscopy | Predicted Peaks and Assignments |
| ¹H NMR | δ (ppm): ~1.25 (t, 6H, 2 x -OCH₂CH ₃) ~2.5 (t, 2H, -NHCH ₂CH₂CO₂Et) ~2.8 (t, 2H, -NHCH₂CH ₂CO₂Et) ~3.4 (s, 2H, -NHCH ₂CO₂Et) ~4.15 (q, 4H, 2 x -OCH ₂CH₃) A broad singlet for the N-H proton, which is exchangeable with D₂O, would also be expected.[11][12] |
| ¹³C NMR | δ (ppm): ~14.0 (2 x -OCH₂C H₃) ~35.0 (-NHCH₂C H₂CO₂Et) ~45.0 (-NHC H₂CH₂CO₂Et) ~50.0 (-NHC H₂CO₂Et) ~60.5 (2 x -OC H₂CH₃) ~172.0 (-NHCH₂CH₂C O₂Et) ~173.0 (-NHCH₂C O₂Et)[11][13] |
| IR Spectroscopy | ν (cm⁻¹): ~3300-3400 (N-H stretch, secondary amine) ~2850-2980 (C-H stretch, aliphatic) ~1735 (C=O stretch, ester) ~1180 (C-O stretch, ester) |
Potential Applications in Research and Drug Development
The unique structure of Ethyl 3-(ethoxycarbonylmethylamino)propionate makes it a valuable intermediate in several areas of chemical research and development.
Building Block for Heterocyclic Synthesis
The presence of a nucleophilic nitrogen and two electrophilic carbonyl carbons makes this molecule a suitable precursor for the synthesis of various nitrogen-containing heterocycles, which are common scaffolds in many pharmaceuticals.
Precursor for Poly(β-amino esters)
Poly(β-amino esters) (PBAEs) are a class of biodegradable polymers with significant potential in drug and gene delivery.[14][15][16][17] Ethyl 3-(ethoxycarbonylmethylamino)propionate can be envisioned as a monomer or a chain-terminating agent in the synthesis of novel PBAEs with tailored properties for biomedical applications.[14][15][17] These polymers are known for their pH-responsiveness, which facilitates the release of therapeutic payloads in the acidic environment of endosomes or tumors.[14][15]
Peptide and Peptidomimetic Synthesis
As a derivative of both glycine and β-alanine, this molecule can be incorporated into peptide synthesis to create non-natural peptide backbones. Such peptidomimetics are of great interest in drug discovery as they can exhibit enhanced stability towards enzymatic degradation compared to natural peptides.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling Ethyl 3-(ethoxycarbonylmethylamino)propionate. Based on the safety data for structurally similar amino esters, the following guidelines are recommended.[18][19][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids or bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl 3-(ethoxycarbonylmethylamino)propionate is a molecule with considerable, yet largely untapped, potential in synthetic and medicinal chemistry. Its straightforward synthesis via Michael addition, coupled with the versatile reactivity of its secondary amine and dual ester functionalities, positions it as a valuable building block for the creation of novel compounds. This guide provides a foundational understanding of its properties and potential applications, intended to stimulate further research and development in this area.
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